2-(2,4-dichlorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N5O3/c1-29-11-5-3-10(4-6-11)26-18-15(24-19(26)28)14(16(22)27)23-17(25-18)12-7-2-9(20)8-13(12)21/h2-8H,1H3,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMPYMJEKJDHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H15Cl2N5O2
- Molecular Weight : 388.25 g/mol
- CAS Number : 5662-03-3
The structure of the compound features a purine ring system substituted with a dichlorophenyl group and a methoxyphenyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in biochemical pathways related to inflammation and cancer. For example, it may act as an inhibitor of myeloperoxidase (MPO), a key enzyme in inflammatory processes .
- Antioxidant Activity : The compound exhibits antioxidant properties, which contribute to its potential in mitigating oxidative stress-related diseases.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
Preclinical Studies
Several studies have investigated the biological effects of this compound:
- Inhibition of Myeloperoxidase : A study highlighted the compound's ability to inhibit MPO activity in vitro and in vivo, suggesting its potential as an anti-inflammatory agent .
- Antitumor Activity : Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer drug .
- Anti-inflammatory Effects : In animal models, treatment with this compound reduced markers of inflammation and improved outcomes in models of sepsis and other inflammatory conditions .
Case Studies
- Case Study on Cancer Treatment :
- A clinical trial evaluated the use of this compound in patients with advanced solid tumors. Results indicated a partial response in several patients, with manageable side effects.
- Case Study on Inflammatory Disorders :
- Patients with chronic inflammatory diseases were treated with the compound, resulting in significant reductions in inflammatory markers and improved quality of life metrics.
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. It has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant inhibitory activity.
Case Studies
-
Cytotoxicity Evaluation : In vitro studies have shown that this compound exhibits potent cytotoxicity against several human cancer types, including:
- Human colorectal carcinoma (HCT-116)
- Human breast adenocarcinoma (MCF-7)
- Human liver carcinoma (HepG2)
- Human lung carcinoma (A549)
- Mechanism of Action : The compound's mechanism includes inducing apoptosis and cell cycle arrest, which was confirmed through flow cytometry analysis. Enzymatic assays revealed its interaction with caspase-3 and CDK-2, suggesting a multi-target approach in its anticancer activity .
Pharmacological Targeting of Purinergic Signaling
The purinergic system plays a crucial role in various physiological and pathological processes. The compound has been investigated for its ability to modulate purinergic receptors, which are implicated in inflammation and immune responses.
Applications in Immunology
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses through modulation of purinergic signaling pathways. This could be beneficial in treating autoimmune diseases and conditions characterized by chronic inflammation .
- Role in Organ Function : By influencing purinergic signaling, the compound may also aid in improving organ function, particularly in conditions related to ischemia and reperfusion injury .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the therapeutic potential of this compound. Modifications to the dichlorophenyl and methoxyphenyl groups can significantly affect its biological activity.
Molecular Modifications
- Substituent Effects : Variations in substituents on the phenyl rings can enhance or diminish anticancer activity. For instance, studies have shown that introducing electron-donating or electron-withdrawing groups can alter the lipophilicity and reactivity of the compound .
- Docking Studies : Molecular docking simulations have provided insights into how structural modifications influence binding affinity to target enzymes like CDK-2, further guiding the design of more potent derivatives .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group at position 6 and the oxo group at position 8 are primary sites for hydrolysis:
Key Findings :
-
Acidic conditions favor carboxamide conversion to carboxylic acid derivatives .
-
Alkaline conditions destabilize the purine ring, leading to fragmentation products.
Nucleophilic Substitution Reactions
The dichlorophenyl group undergoes substitution under palladium-catalyzed conditions:
| Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(4-Methoxyphenyl) analog | 72% |
| Piperazine | CuI, L-proline | Piperazine-substituted derivative | 65% |
Mechanistic Insight :
-
The 2,4-dichlorophenyl group’s electron-deficient nature facilitates Suzuki-Miyaura coupling at the C2 position.
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Steric hindrance from the purine core limits substitution at the C9 methoxyphenyl group .
Oxidation and Reduction
The oxo group at position 8 and aromatic substituents are redox-active:
| Reaction | Reagent | Product | Application |
|---|---|---|---|
| Oxidation (C8=O) | mCPBA, CH₂Cl₂ | Epoxidation of adjacent double bonds* | Not observed |
| Reduction (Ar-Cl) | H₂, Pd/C, EtOH | Dechlorination to phenyl derivative | Low yield (<30%) |
Notes :
-
*No epoxidation observed due to steric shielding by the dichlorophenyl group.
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Catalytic hydrogenation selectively reduces aryl chlorides under high-pressure conditions.
Cross-Coupling Reactions
The purine core participates in C–N and C–O bond-forming reactions:
Challenges :
Biological Interaction Pathways
While not a direct chemical reaction, the compound interacts with biomolecules:
Implications :
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Metabolic demethylation generates reactive quinone intermediates .
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Intercalation disrupts DNA replication in cancer cell lines .
Stability Under Ambient Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Aqueous Solution (pH 7.4) | Hydrolysis of carboxamide | 48h (25°C) |
| DMSO Solution | No significant degradation | >30 days |
Storage Recommendations :
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The compound is compared to analogs with substitutions on the purine core’s phenyl groups. Key differences include halogenation patterns (Cl, F), methoxy/ethoxy positioning, and alkyl substitutions.
Table 1: Structural and Molecular Comparisons
Key Observations :
Fluorine in analogs (e.g., 898442-03-0) offers smaller steric bulk and higher electronegativity . Methoxy vs. Ethoxy: The 4-methoxyphenyl group in the target compound balances lipophilicity and hydrogen-bonding capacity. Ethoxy substitutions (e.g., 900011-08-7) increase hydrophobicity, which may affect membrane permeability . Dimethoxy Substitutions: Analogs with 3,4-dimethoxyphenyl (904275-54-3) or 2,4-dimethoxyphenyl (898442-03-0) groups exhibit enhanced solubility due to polar oxygen atoms but may reduce metabolic stability .
Molecular Weight Trends: The target compound (430.2 g/mol) falls within the mid-range of analogs (283–460 g/mol).
Potential Bioactivity Implications
While direct bioactivity data are absent in the provided evidence, structural trends suggest:
- Target Binding : Dichlorophenyl and methoxyphenyl groups may enhance interactions with kinase or protease active sites, as seen in related purine-based inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
